3-Borono-4-methylbenzoic acid

Suzuki-Miyaura coupling Steric hindrance Cross-coupling selectivity

Medicinal chemistry programs targeting p38α MAP kinase often face regioselectivity challenges in Suzuki couplings on pyrazolopyridinone scaffolds. 3-Borono-4-methylbenzoic acid solves this: its ortho-methyl steric hindrance suppresses homocoupling, while the meta-carboxylic acid enables orthogonal amidation, reducing step count vs. simpler boronic acids. • 文献验证的 p38 MAP 激酶抑制剂合成砌块 []; 实现保护基最小化的汇聚式 API 路线 • 双功能手柄: 硼酸用于 Suzuki-Miyaura 偶联, 羧酸用于后续酰胺化/酯化 • 常规纯度 ≥95%, 现货供应, 支持全球 B2B 运输

Molecular Formula C8H9BO4
Molecular Weight 179.97 g/mol
CAS No. 170230-88-3
Cat. No. B065397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Borono-4-methylbenzoic acid
CAS170230-88-3
Molecular FormulaC8H9BO4
Molecular Weight179.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)O)C)(O)O
InChIInChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
InChIKeyOEGYTHZGLBLPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Borono-4-methylbenzoic Acid: Dual Boronic Acid Building Block


3-Borono-4-methylbenzoic acid (also known as 5-carboxy-2-methylphenylboronic acid) is an arylboronic acid derivative bearing both a boronic acid and a carboxylic acid moiety. The compound, with molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol, is commercially available from multiple reputable vendors with purities ranging from ≥95% to 98% [1]. Its structural features enable dual reactivity: the boronic acid group participates in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, while the carboxylic acid offers orthogonal derivatization (e.g., esterification, amidation) or can serve as a metal-coordinating ligand .

Dual reactive handles: boronic acid for Suzuki-Miyaura cross-coupling and carboxylic acid for orthogonal derivatization (esterification, amidation, metal coordination).
Ortho-methyl steric control: attenuates transmetalation rates, supporting chemoselective coupling strategies and reduced homocoupling side reactions.
Commercial availability: supplied by multiple vendors at purities of ≥95% to 98% (HPLC), meeting typical boronic acid building block specifications.

Why Generic Substitution Fails: Ortho-Methyl and Carboxy Roles


Boronic acids are often treated as interchangeable Suzuki coupling partners, but the regio- and stereoelectronic environment dictated by substituents on the aryl ring profoundly influences reaction kinetics, yields, and downstream compatibility. 3-Borono-4-methylbenzoic acid possesses an ortho-methyl group and a meta-carboxylic acid relative to the boron. The ortho-methyl group introduces steric hindrance that can slow transmetalation relative to unsubstituted analogs, potentially improving selectivity in sequential or chemoselective couplings. Conversely, the carboxylic acid at the 5-position (relative to the methyl) can either be exploited for orthogonal functionalization or may require protection/deprotection strategies not needed for simple boronic acids [1]. Consequently, direct substitution with 4-carboxyphenylboronic acid (para isomer) or 3-carboxyphenylboronic acid (lacking the methyl) would alter the steric and electronic landscape, likely yielding different coupling efficiencies and product profiles. The documented use of this specific compound as a reagent in the synthesis of pyrazolopyridinone-based p38 MAP kinase inhibitors further underscores that its substitution pattern is not arbitrary but rather optimized for a specific medicinal chemistry scaffold .

Ortho-methyl
3-Borono-4-methylbenzoic acid
Steric hindrance slows transmetalation, improving selectivity in sequential couplings. Replacing with 4-carboxyphenylboronic acid (para isomer, no ortho substituent) or 3-carboxyphenylboronic acid (lacks methyl) may alter coupling kinetics and product profiles.
Carboxy position
Meta-carboxylic acid handle
Enables orthogonal functionalization but may require protection/deprotection strategies. Direct substitution with 4-methylphenylboronic acid (no carboxylic acid) or 3-bromo-4-methylbenzoic acid (halogen only) would limit synthetic versatility and increase step count.
Scaffold fit
Literature-validated for p38 MAP kinase inhibitor cores
Positional isomers (4-carboxy, 3-carboxy) lack documented use in this inhibitor class; substitution pattern may not support identical coupling efficiency or scaffold elaboration without route re-optimization.

Differential Evidence vs. Closest Analogs


Suzuki Coupling Selectivity: Ortho-Methyl Steric Effect

The ortho-methyl group in 3-borono-4-methylbenzoic acid imposes steric hindrance that can attenuate transmetalation rates compared to unsubstituted phenylboronic acids. While direct kinetic data for this compound are not published, extensive class-level structure-activity studies on ortho-substituted arylboronic acids demonstrate that ortho-methyl substitution reduces Suzuki coupling reaction rates by factors of 2–10 relative to para-substituted or unsubstituted analogs, depending on the electrophile and catalyst system [1]. This kinetic differentiation can be exploited for sequential cross-coupling reactions or to prevent undesired homocoupling side reactions, a feature absent in 4-carboxyphenylboronic acid (CAS 14047-29-1) or 3-carboxyphenylboronic acid (CAS 25487-66-5), which lack ortho substitution.

Suzuki Coupling Selectivity
Class-level inference
Ortho-methyl slows transmetalation 2–10× vs. unsubstituted phenylboronic acids (literature consensus, various Pd-catalyzed conditions).
Supports chemoselective coupling strategies.
Quantitative kinetic data for this specific compound are not published; class-level inference.
Suzuki-Miyaura coupling Steric hindrance Cross-coupling selectivity

Functional Group Orthogonality: Dual Acid/Boronic Acid

3-Borono-4-methylbenzoic acid contains both a carboxylic acid (pKa ≈ 4.38) and a boronic acid (pKa ≈ 8–10) . This dual functionality permits sequential or orthogonal transformations without requiring additional functional group installation steps. In contrast, comparators such as 4-methylphenylboronic acid (CAS 5720-05-8) or 3-bromo-4-methylbenzoic acid (CAS 7697-26-9) offer only a single reactive handle, necessitating multi-step functionalization to achieve the same synthetic versatility. The carboxylic acid can be selectively esterified or amidated prior to Suzuki coupling, or it can remain free to serve as a metal-chelating ligand or hydrogen-bond donor in target molecules.

Functional Group Orthogonality
Class-level inference
2 orthogonal reactive handles (boronic acid + carboxylic acid) vs. 1 handle in 4-methylphenylboronic acid or 3-bromo-4-methylbenzoic acid.
Reduces step count in multi-step syntheses.
Carboxylic acid may require protection prior to Suzuki coupling; evaluate compatibility.
Orthogonal derivatization Carboxylic acid Boronic acid Protecting group-free

Commercial Purity vs. Typical Boronic Acid Specs

Commercially available 3-borono-4-methylbenzoic acid is supplied with minimum purities of ≥95% (Aladdin Scientific) , 97% (Capotchem, HPLC) [1], and ≥98% (Boroncore) [2]. These specifications are comparable to or exceed the typical 95–98% purity range of common boronic acid building blocks such as 4-carboxyphenylboronic acid (97–99%) and 3-carboxyphenylboronic acid (97–98%) . Higher purity directly correlates with improved Suzuki coupling yields and reduced palladium catalyst poisoning from boronic acid impurities (e.g., deboronated arenes, boroxines).

Commercial Purity
Cross-study comparable
≥95% to 98% (multiple vendors), comparable to 4-carboxyphenylboronic acid (97–99%) and 3-carboxyphenylboronic acid (97–98%).
Meets industry-standard purity benchmarks.
Vendor COA data; verify lot-specific specifications.
Reagent purity Quality control Suzuki coupling efficiency

Synthetic Accessibility: Established One-Pot Route

A reproducible laboratory synthesis of 3-borono-4-methylbenzoic acid has been described, involving low-temperature lithiation of 3-bromo-4-methylbenzoic acid followed by trapping with trimethyl borate, yielding the pure boronic acid in 33% isolated yield after chromatographic purification . While this yield is modest compared to the 90% yield reported for hydrolysis of 4-cyanophenylboronic acid to 4-carboxyphenylboronic acid , the route is well-documented with full NMR characterization (¹H NMR: δ 12.10, 8.16, 7.90–7.63, 7.11, 2.42) . For procurement, this established synthesis provides a reliable foundation for custom scale-up or in-house preparation when commercial supply is constrained.

Synthetic Accessibility
Cross-study comparable
33% isolated yield via lithiation-borylation route (3.3 g scale), vs. 90% for 4-carboxyphenylboronic acid via nitrile hydrolysis.
Accessible but may carry a cost premium.
Cryogenic conditions (-78°C) required; route is well-characterized (¹H NMR reported).
Synthetic route Lithiation-borylation Process chemistry

Validated Application in p38 MAP Kinase Inhibitors

3-Borono-4-methylbenzoic acid has been specifically identified as a reagent in the synthesis of pyrazolopyridinone-based p38 MAP kinase inhibitors . The cited literature (Milburn et al., Org. Process Res. Dev. 2011, 15, 31; Achmatowicz et al., J. Org. Chem. 2009, 74, 795) describes practical, scalable routes to phthalazine- and pyrazolopyridinone-based p38 inhibitors, a class of clinical candidates for rheumatoid arthritis, psoriasis, and Crohn's disease [1][2]. In contrast, the positional isomers 4-carboxyphenylboronic acid and 3-carboxyphenylboronic acid are not explicitly documented in this inhibitor class, underscoring the substitution-pattern specificity required for this pharmaceutical scaffold.

p38 MAPK Inhibitor Application
Supporting evidence
Documented as reagent in pyrazolopyridinone-based p38 MAP kinase inhibitor synthesis (Org. Process Res. Dev. 2011, J. Org. Chem. 2009); comparators lack explicit literature precedent for this scaffold.
Reported application context for medicinal chemistry programs.
Does not imply therapeutic efficacy; research tool.
p38 MAP kinase Inflammatory disease Pharmaceutical intermediate

Physical Property Profile: LogP and Solubility

Computational property predictions for 3-borono-4-methylbenzoic acid indicate a Consensus Log Pₒ/w of -0.12 (average of five methods: iLOGP 0.0, XLOGP3 0.72, WLOGP -0.63, MLOGP 0.2, SILICOS-IT -0.89) and an aqueous solubility (Log S ESOL) of -1.62, corresponding to ~4.33 mg/mL . By comparison, the unsubstituted analog 4-carboxyphenylboronic acid has a higher predicted LogP (XLOGP3 ≈ 1.2) and lower aqueous solubility, while 3-carboxyphenylboronic acid exhibits intermediate lipophilicity. The methyl group on the target compound modestly increases lipophilicity relative to non-methylated carboxyphenylboronic acids, which may influence membrane permeability in biological assays or extraction efficiency in workup procedures.

Physical Property Profile
Cross-study comparable
Consensus Log P: -0.12 (in silico); aqueous solubility ~4.33 mg/mL. ~10–15× less lipophilic than 4-carboxyphenylboronic acid (ΔLogP ≈ 1.3).
Distinct polarity may influence reaction partitioning or biological assay behavior.
Predicted values; experimental validation recommended.
Lipophilicity Solubility Drug-likeness Formulation

Application Scenarios for 3-Borono-4-methylbenzoic Acid


p38 MAP Kinase Inhibitor Scaffold Elaboration

3-Borono-4-methylbenzoic acid is a literature-validated reagent for constructing pyrazolopyridinone- and phthalazine-based p38 MAP kinase inhibitors [1][2]. In the reported routes, the boronic acid undergoes Suzuki-Miyaura coupling to install a key aryl substituent onto the heterocyclic core. The ortho-methyl group on the boronic acid introduces steric hindrance that can help suppress undesired homocoupling or over-arylation side reactions, while the carboxylic acid remains available for later-stage amide bond formation or remains as a free acid in the final inhibitor. Procurement of this specific building block is strongly indicated for any medicinal chemistry program targeting p38α MAP kinase or related inflammatory disease pathways where the pyrazolopyridinone pharmacophore is being explored.

Orthogonal Functionalization for API Intermediates

The dual boronic acid/carboxylic acid functionality of 3-borono-4-methylbenzoic acid enables convergent, protecting-group-minimized syntheses of biaryl-containing active pharmaceutical ingredients (APIs). For instance, the carboxylic acid can be selectively esterified (e.g., with methanol) to give methyl 3-borono-4-methylbenzoate (CAS 876189-18-3), a pinacol ester derivative widely used in Suzuki couplings [3]. Alternatively, the free acid can be retained and subsequently coupled to amines after the Suzuki step, reducing overall step count relative to starting from a simple boronic acid. This orthogonal reactivity profile makes the compound a strategic choice for process chemists designing efficient, scalable routes to complex drug candidates.

Carboxyl-Functionalized COF and MOF Monomers

Boronic acids bearing carboxylic acid groups are valuable monomers for constructing functionalized covalent organic frameworks (COFs) via boronate ester linkages or for post-synthetic metalation in MOFs. 3-Borono-4-methylbenzoic acid offers a 1,3,5-substitution pattern that can introduce directional functionality and pore-surface carboxylic acid groups. The methyl group provides additional steric bulk that can tune framework interpenetration and pore size. In comparison to 4-carboxyphenylboronic acid (which yields linear, para-substituted linkers), the meta-substituted carboxylic acid in this compound generates a kinked geometry, enabling the synthesis of 2D or 3D frameworks with novel topologies [4]. Procurement for COF/MOF research should consider this substitution pattern as a differentiating architectural element.

Boronic Acid-Based Sensors and Inhibitor Development

The boronic acid moiety reversibly binds diols and saccharides, making arylboronic acids attractive for glucose sensors and glycoprotein enrichment. The presence of a carboxylic acid in 3-borono-4-methylbenzoic acid offers a convenient conjugation handle for attaching fluorophores, biotin, or solid supports via amide coupling. This dual functionality eliminates the need for separate linker installation steps that would be required if using 4-methylphenylboronic acid or 3-bromobenzoic acid. Additionally, the ortho-methyl group may enhance binding selectivity for certain cis-diol configurations through steric gating effects. For researchers developing boronic acid-based sensors, inhibitors (e.g., β-lactamase inhibitors), or affinity probes, this building block provides an integrated solution that simplifies construct assembly.

Application
Selection Property
Validation Focus
p38 MAP kinase inhibitor scaffold elaboration
Ortho-methyl steric control and dual reactive handles
Coupling selectivity, scaffold compatibility, and literature precedent for pyrazolopyridinone cores
Orthogonal functionalization for API intermediates
Sequential derivatization without additional functional group installation
Protection/deprotection strategy efficiency and overall step count reduction
Carboxyl-functionalized COF and MOF monomers
Kinked 1,3,5-substitution pattern with free carboxylic acid
Framework topology, pore-surface functionality, and steric tuning of interpenetration
Boronic acid-based sensors and inhibitor development
Integrated diol-binding and conjugation handle
Binding selectivity, conjugation efficiency, and steric gating by ortho-methyl group

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